3-Amino-2-fluoropyridine

Descripción

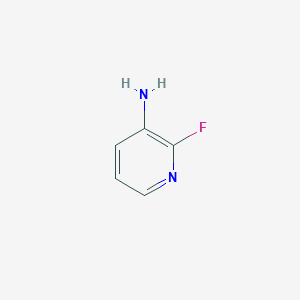

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDACIZNNNFTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376477 | |

| Record name | 3-Amino-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597-33-7 | |

| Record name | 3-Amino-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-2-fluoropyridine CAS number and properties

An In-depth Technical Guide to 3-Amino-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 1597-33-7), a critical building block in modern medicinal chemistry and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and key applications, with a focus on providing actionable information for laboratory and development settings.

Core Chemical Identity and Properties

This compound, also known as 2-fluoropyridin-3-amine, is a fluorinated pyridine derivative valued for its unique electronic properties and versatile reactivity.[1][2] The presence of an electron-withdrawing fluorine atom adjacent to a nucleophilic amino group on the pyridine ring creates a multifunctional scaffold for chemical synthesis.[2] This unique arrangement significantly influences the molecule's pKa, metabolic stability, and potential for intermolecular interactions, making it a valuable synthon in drug discovery.[2]

Physicochemical Properties

The compound is commercially available as either a yellowish crystalline solid or a liquid, a discrepancy that may be attributed to purity levels or ambient temperature.[1] Key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1597-33-7 | [1][3] |

| Molecular Formula | C₅H₅FN₂ | [1][3] |

| Molecular Weight | 112.11 g/mol | [1][3] |

| Appearance | Yellowish crystal or liquid | [1] |

| Density | 1.212 g/mL at 25 °C | |

| Refractive Index | n20/D 1.563 | |

| Purity (Typical) | ≥95-98% (GC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While a complete public dataset is not available, FTIR data has been published.[4][5] The following table summarizes key expected spectral features, drawing comparisons with similar pyridine derivatives where necessary for instructional purposes.

| Spectroscopy | Expected Features | Reference/Analog |

| FTIR | Bands corresponding to N-H stretching (amine), C-F stretching, and aromatic C-N/C-C ring vibrations. | [4][5] |

| ¹H NMR | Aromatic protons exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. Amine protons would appear as a broad singlet. | Analog: 3-Fluoropyridine[6][7] |

| ¹³C NMR | Carbon signals will show splitting due to ¹³C-¹⁹F coupling, with the carbon directly bonded to fluorine (C2) showing the largest coupling constant. | Analog: 3-Amino-2-chloropyridine[8] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 112. Fragmentation would likely involve loss of HCN and fluorine-containing fragments. | Analog: 3-Aminopyridine[9][10] |

Synthesis and Reactivity

The synthesis of this compound presents unique challenges due to the desired substitution pattern.[2] The reactivity is dominated by the amino group, which serves as a versatile handle for further chemical modifications.[2]

Synthesis Methodologies

Traditional and modern synthetic routes are employed for the preparation of fluorinated aminopyridines.

-

Balz-Schiemann Reaction: A cornerstone method for synthesizing aryl fluorides, this reaction involves the diazotization of an amino group, followed by its replacement with fluorine.[2] A modified Balz-Schiemann approach has been developed for producing various fluoropyridine compounds.[11]

-

Nucleophilic Aromatic Substitution (SNAr): While direct fluorination can be difficult, synthesis may proceed from precursors like 2,3-difluoropyridine derivatives, where one fluorine atom is displaced by an amine source.[2]

-

Modern Photoredox Methods: A convenient, one-pot protocol has been described for synthesizing 3-fluoropyridines from two different ketone components via the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonia.[12]

A general workflow for a key synthesis step is illustrated below.

Caption: Generalized workflow for the Balz-Schiemann synthesis.

Chemical Reactivity

The utility of this compound as a building block stems from the reactivity of its amino group. The adjacent fluorine atom modulates the nucleophilicity of the amine and the pyridine ring itself.

-

Amide Coupling: The amino group readily reacts with carboxylic acids, acyl chlorides, or acid anhydrides to form amides.

-

Reductive Amination: It can be used in reductive amination reactions with aldehydes or ketones to form secondary amines.[2]

-

Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.[2]

-

Cyclization Reactions: It serves as a dinucleophile in reactions to form fused heterocyclic systems, such as in the synthesis of 2-aryl-pyrido[2,3-b]pyrazines from 2H-azirines.[13]

The diagram below illustrates the versatile role of this compound in synthetic chemistry.

Caption: Key synthetic pathways utilizing this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in several high-value research and development areas.[1]

-

Pharmaceutical Development: It is a key building block for synthesizing novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. It has been utilized in the development of drugs targeting oncology, infectious diseases, and neurological disorders.[1]

-

Agrochemicals: The compound is used to create more effective and stable pesticides and herbicides, contributing to improved crop yields.[1][14]

-

Materials Science: It is incorporated into specialized polymers and coatings to enhance chemical resistance and thermal stability.[1][14]

-

Biochemical Research: Its derivatives are used to study enzyme inhibitors and receptor interactions, providing insights into biological pathways.[1] It can also be used in the development of fluorescent probes for cellular imaging.[1]

The strategic incorporation of the 2-fluoro-3-aminopyridine moiety can significantly impact a molecule's structure-activity relationship (SAR).

Caption: SAR implications of the core functional groups.

Experimental Protocols

The following sections provide generalized, representative protocols for the synthesis and a common subsequent reaction. These are intended for instructional purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Representative Synthesis: Modified Balz-Schiemann Reaction

This protocol is a representative procedure based on established methodologies for fluorodediazoniation of aminopyridines.[11]

-

Diazotization:

-

In a suitable fluoropolymer reaction vessel, dissolve 1.0 equivalent of the starting aminopyridine precursor (e.g., 2,3-diaminopyridine) in anhydrous hydrogen fluoride or a solution of HBF₄ at low temperature (-10 to 0 °C).

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 1-2 hours at 0-5 °C to ensure complete formation of the diazonium salt intermediate.

-

-

Fluorodediazoniation:

-

Carefully warm the reaction mixture to room temperature, then heat gently (e.g., 50-100 °C) to initiate thermal decomposition of the diazonium salt. Nitrogen gas evolution will be observed. Caution: This step should be performed in a well-ventilated fume hood behind a blast shield.

-

Continue heating until gas evolution ceases.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and carefully neutralize by pouring it onto ice and adding a base (e.g., NaHCO₃ or NH₄OH) until the pH is ~8-9.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Experimental Workflow: Amide Coupling

This workflow outlines the use of this compound as a nucleophile in a standard amide bond formation.

Caption: Step-by-step workflow for a typical amide coupling reaction.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classification: Acutely toxic (Oral) and causes serious eye irritation.[15]

-

GHS Pictograms: GHS07 (Exclamation Mark).[15]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. If in eyes, rinse cautiously with water for several minutes.[15]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | High Purity | For RUO [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 3-Aminopyridine [webbook.nist.gov]

- 10. 3-Aminopyridine [webbook.nist.gov]

- 11. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. This compound 95 1597-33-7 [sigmaaldrich.com]

3-Amino-2-fluoropyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the molecular structure, properties, and synthesis of 3-Amino-2-fluoropyridine, a key building block for researchers, scientists, and drug development professionals. This document outlines the compound's significance in the fields of medicinal chemistry and materials science, supported by available data and a potential synthetic pathway.

Core Molecular Data

This compound is a substituted pyridine derivative with the molecular formula C₅H₅FN₂. Its chemical structure is characterized by a pyridine ring with an amino group at the 3-position and a fluorine atom at the 2-position. This unique arrangement of functional groups imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[1][2]

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₅FN₂ | |

| Molecular Weight | 112.11 g/mol | |

| CAS Number | 1597-33-7 | |

| Appearance | Liquid | |

| Density | 1.212 g/mL at 25 °C | |

| Refractive Index | n20/D 1.563 | |

| SMILES | Nc1cccnc1F | |

| InChI Key | QVDACIZNNNFTBO-UHFFFAOYSA-N |

Synthesis Methodology

A potential synthetic workflow is proposed below:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical, based on related syntheses[3][4]):

Step 1: Synthesis of 3-Amino-2-bromopyridine (Intermediate)

-

In a reaction vessel under cooling (ice bath), 3-aminopyridine is dissolved in a suitable solvent such as acetonitrile.

-

An aqueous solution of sodium bromide and sodium bromate is added to the stirred solution.

-

Sulfuric acid is then added dropwise while maintaining a low temperature.

-

The reaction is allowed to proceed at room temperature for several hours.

-

The reaction mixture is neutralized with a saturated sodium bicarbonate solution.

-

The product, 3-amino-2-bromopyridine, is extracted using an organic solvent (e.g., ethyl acetate).

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization.

Step 2: Synthesis of this compound (Final Product)

-

The intermediate, 3-amino-2-bromopyridine, is dissolved in anhydrous hydrogen fluoride in a suitable reaction vessel (e.g., a tetrafluoroethylene tank).

-

The solution is cooled to a very low temperature (e.g., -78 °C).

-

Sodium nitrite is added portion-wise to the cooled mixture.

-

This reaction is a variation of the Balz-Schiemann reaction, where the diazonium salt is formed and subsequently replaced by fluorine.

-

Upon completion of the reaction, the mixture is carefully quenched and neutralized.

-

The final product, this compound, is isolated and purified.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions. Handling of anhydrous hydrogen fluoride and diazotization reactions requires extreme caution and appropriate safety measures.

Spectroscopic Data

While comprehensive experimental spectra for this compound are not widely published, a reference to its Fourier-Transform Infrared (FTIR) spectrum is available, which can be a valuable tool for structural confirmation.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final products.

Its applications are particularly noted in:

-

Oncology: As an intermediate in the creation of novel therapeutic agents for cancer treatment.[1]

-

Infectious Diseases: Used in the development of new drugs to combat infectious agents.[1]

-

Enzyme Inhibition: The aminopyridine scaffold is a known pharmacophore for kinase inhibitors, and fluorination can enhance binding affinity and selectivity.[5]

-

Materials Science: Employed in the development of advanced materials with specific chemical properties.[1]

Currently, there is a lack of specific, publicly available data detailing the direct involvement of this compound in modulating specific biological signaling pathways. However, its use as a fragment in the synthesis of kinase inhibitors suggests that derivatives of this compound could potentially target signaling pathways regulated by kinases, which are often dysregulated in diseases like cancer.[5][6] Further research is warranted to explore the direct biological activities and mechanisms of action of this compound and its derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | High Purity | For RUO [benchchem.com]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Synthesis of 3-Amino-2-fluoropyridine from 2,3-difluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-amino-2-fluoropyridine, a valuable building block in medicinal chemistry and materials science, from the starting material 2,3-difluoropyridine. The core of this synthesis lies in a regioselective nucleophilic aromatic substitution (SNAr) reaction.

Reaction Principle and Regioselectivity

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, the electron-rich ammonia molecule acts as a nucleophile, attacking the electron-deficient pyridine ring of 2,3-difluoropyridine. The pyridine nitrogen atom exerts an electron-withdrawing effect, activating the C-2 and C-4 positions towards nucleophilic attack. In the case of 2,3-difluoropyridine, the attack preferentially occurs at the C-2 position, leading to the displacement of the fluoride ion and the formation of the desired this compound. The fluorine atom is an excellent leaving group in SNAr reactions, facilitating this transformation.

Experimental Protocol

The following experimental protocol is based on analogous amination reactions of substituted difluoropyridines, specifically adapting conditions from the synthesis of 2-amino-3-fluoro-5-chloropyridine.

Reaction Scheme:

Materials and Reagents:

-

2,3-Difluoropyridine

-

Aqueous ammonia (25-30% solution)

-

Deionized water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

High-pressure reaction vessel (e.g., autoclave)

Procedure:

-

Charging the Reactor: In a high-pressure reaction vessel, add 2,3-difluoropyridine. For every 1 molar equivalent of 2,3-difluoropyridine, add 10-15 molar equivalents of aqueous ammonia.

-

Reaction Conditions: Seal the reaction vessel and heat the mixture to a temperature between 110-140°C. Maintain this temperature with stirring for 16-24 hours. The internal pressure of the vessel will increase due to the heating of the aqueous ammonia solution.

-

Work-up:

-

After the reaction is complete, cool the vessel to room temperature.

-

Carefully vent the excess ammonia pressure in a well-ventilated fume hood.

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers.

-

-

Purification:

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel, eluting with a suitable solvent system such as a hexane-ethyl acetate gradient.

-

Data Presentation

Table 1: Reaction Parameters for the Amination of 2,3-Difluoropyridine

| Parameter | Value |

| Starting Material | 2,3-Difluoropyridine |

| Reagent | Aqueous Ammonia (25-30%) |

| Molar Ratio (Ammonia : Substrate) | 10:1 to 15:1 |

| Temperature | 110 - 140 °C |

| Reaction Time | 16 - 24 hours |

| Pressure | Autogenous |

| Solvent | Water |

Table 2: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Density (g/mL) | Refractive Index (n20/D) |

| 2,3-Difluoropyridine | C₅H₃F₂N | 115.08 | Colorless liquid | - | - |

| This compound | C₅H₅FN₂ | 112.11 | Yellowish crystal or liquid[1] | 1.212 | 1.563 |

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: A flowchart of the synthesis of this compound.

Safety Considerations

-

This reaction should be carried out in a high-pressure reactor by trained personnel.

-

The reaction generates high pressure; ensure the reactor is rated for the expected pressures at the reaction temperature.

-

Aqueous ammonia is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Spectroscopic Profile of 3-Amino-2-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile chemical intermediate, 3-Amino-2-fluoropyridine. The information presented herein is intended to support research and development activities by providing essential data for characterization, quality control, and reaction monitoring. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the IR and Mass Spectrometry data are based on typical values for the constituent functional groups, the NMR data are predicted based on established substituent effects on the pyridine ring, as specific experimental spectra were not publicly available at the time of this compilation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.7 - 7.9 | ddd | J(H,H) ≈ 4.5, 1.5; J(H,F) ≈ 1.5 | H-6 |

| ~6.9 - 7.1 | ddd | J(H,H) ≈ 8.0, 4.5; J(H,F) ≈ 1.0 | H-5 |

| ~6.6 - 6.8 | ddd | J(H,H) ≈ 8.0, 1.5; J(H,F) ≈ 8.0 | H-4 |

| ~3.8 - 4.2 | br s | - | -NH₂ |

Note: Chemical shifts and coupling constants are estimations and may vary depending on experimental conditions.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, ²JCF, etc.) Hz | Assignment |

| ~155 - 160 | d | ¹JCF ≈ 230-250 | C-2 |

| ~138 - 142 | d | ⁴JCF ≈ 3-5 | C-6 |

| ~130 - 135 | d | ²JCF ≈ 15-20 | C-3 |

| ~120 - 125 | d | ³JCF ≈ 4-6 | C-5 |

| ~115 - 120 | d | ²JCF ≈ 3-5 | C-4 |

Note: Chemical shifts and coupling constants are estimations. The carbon attached to fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF).

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H asymmetric & symmetric stretching |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| 1620 - 1580 | Strong | C=C and C=N ring stretching |

| 1500 - 1400 | Strong | C=C ring stretching |

| 1250 - 1150 | Strong | C-F stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 112 | High | [M]⁺ (Molecular Ion) |

| 85 | Moderate | [M - HCN]⁺ |

| 84 | Moderate | [M - N₂]⁺ or [M - CO]⁺ (rearrangement) |

| 58 | Moderate | [C₃H₄N]⁺ |

Note: The molecular weight of this compound is 112.11 g/mol . The fragmentation pattern is predicted based on common fragmentation pathways for aminopyridines.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

500 MHz NMR Spectrometer (or similar high-field instrument)

-

5 mm NMR tubes

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence (zg30 or similar).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 16 ppm

-

Number of Scans: 16

-

Relaxation Delay (d1): 5 seconds

-

Acquisition Time: 2-3 seconds

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (zgpg30 or similar).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 240 ppm

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: 1-2 seconds

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze and report the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Method 1: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Method 2: KBr Pellet

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum. A background spectrum of a pure KBr pellet may be run for baseline correction.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Mass spectrometer equipped with an Electron Ionization (EI) source.

-

Gas chromatograph (GC) for sample introduction or a direct insertion probe.

Sample Preparation and Introduction (GC-MS):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into the GC-MS system.

-

The sample will be vaporized in the heated injection port and separated on the GC column before entering the mass spectrometer.

GC Parameters (Typical):

-

Column: 30 m x 0.25 mm DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

Mass Spectrometer Parameters (EI):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40 - 400

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the major fragment ions and propose fragmentation pathways.

-

Compare the obtained spectrum with a library database if available.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

The Solubility Profile of 3-Amino-2-fluoropyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-fluoropyridine is a pivotal building block in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. A thorough understanding of its solubility in various organic solvents is critical for its effective application in synthesis, purification, and formulation. This technical guide provides a consolidated overview of the solubility characteristics of this compound, outlines a general experimental protocol for its quantitative determination, and illustrates its role in synthetic pathways.

Physicochemical Properties and Solubility

This compound is a fluorinated pyridine derivative with the molecular formula C₅H₅FN₂ and a molecular weight of approximately 112.11 g/mol .[1][2] It typically appears as a white to off-white or yellowish solid or liquid.[3][4] The presence of both a nucleophilic amino group and an electron-withdrawing fluorine atom on the pyridine ring imparts distinct reactivity and influences its physical properties, including solubility.[4][5]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Solubility | Reference |

| Halogenated | Dichloromethane | Soluble | [3] |

| Esters | Ethyl Acetate | Soluble | [3] |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble | [3] |

| Alcohols | Methanol, Ethanol | Soluble to Moderately Soluble | [3] |

| Ethers | Diethyl ether | Soluble | [3] |

| Water | Water | Limited/Slightly Soluble | [3] |

This qualitative data suggests that this compound is well-suited for reactions and purifications in a range of common organic solvents. Its limited aqueous solubility is a key consideration for work-up and extraction procedures.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Isothermal Equilibrium Method: A Step-by-Step Guide

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker flask in a temperature-controlled bath).

-

The mixture is agitated (e.g., via magnetic stirring or shaking) at a constant, defined temperature for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours, though the exact time should be determined empirically by sampling at various time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is established, the agitation is stopped, and the suspension is allowed to stand at the constant temperature for a period to allow the undissolved solid to settle.

-

A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

-

-

Quantification of Solute:

-

The concentration of this compound in the filtered aliquot is determined using a suitable analytical method. Common techniques include:

-

Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid solute is measured.

-

Chromatographic Analysis (HPLC/GC): The saturated solution is appropriately diluted, and the concentration is determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC) against a calibration curve prepared with known concentrations of this compound.

-

Spectroscopic Analysis (UV-Vis): If the compound has a distinct chromophore, UV-Vis spectroscopy can be used to determine the concentration based on a previously established calibration curve (Beer-Lambert Law).

-

-

-

Data Reporting:

-

The solubility is typically expressed in units of mass per volume (e.g., g/100 mL, mg/L) or molarity (mol/L) at the specified temperature. The experiment should be repeated multiple times to ensure reproducibility and to calculate an average value and standard deviation.

-

Visualization of Synthetic Utility

This compound is a valuable intermediate in organic synthesis, often utilized in the construction of more complex molecules for pharmaceuticals and agrochemicals.[4] The amino group can act as a nucleophile or be transformed into other functional groups, while the fluorine atom can influence the molecule's properties or serve as a leaving group in certain reactions.

Below is a conceptual workflow illustrating the use of this compound in a common synthetic transformation.

Caption: Synthetic workflow for derivatization of this compound.

This diagram illustrates a general reaction where the amino group of this compound acts as a nucleophile, reacting with an electrophile under suitable conditions to form a new derivative. This product can then undergo further transformations to yield a final target molecule.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, qualitative evidence consistently indicates its good solubility in a range of common organic solvents, making it a versatile reagent for organic synthesis. The provided experimental protocol offers a reliable framework for researchers to determine precise solubility values tailored to their specific applications. The synthetic utility, highlighted by its role as a reactive intermediate, underscores its importance in the development of novel chemical entities. This guide serves as a foundational resource for professionals working with this compound, enabling more informed decisions in experimental design and process development.

References

An In-Depth Technical Guide to the Reactivity and Stability of 3-Amino-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-fluoropyridine is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-donating amino group and the strongly electron-withdrawing fluorine atom on the pyridine ring, govern its reactivity and stability, making it a valuable synthon for the development of novel therapeutic agents and functional materials. The strategic placement of the fluorine atom at the 2-position significantly influences the molecule's pKa, metabolic stability, and susceptibility to nucleophilic substitution, while the amino group at the 3-position provides a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols and data to support its application in research and development.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₅H₅FN₂ |

| Molecular Weight | 112.11 g/mol |

| CAS Number | 1597-33-7 |

| Appearance | White to yellow or brown crystalline powder or liquid |

| Melting Point | 41.5-47.5 °C |

| Boiling Point | 90 °C at 15 mmHg |

| Density | 1.257 g/cm³ (predicted) |

| pKa (predicted) | ~3.95 |

| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere. |

Spectroscopic Data:

| ¹H NMR (DMSO-d₆) | δ (ppm) | Multiplicity | Assignment |

| ~7.6 (d) | Doublet | H-6 | |

| ~7.2 (t) | Triplet | H-4 | |

| ~6.6 (m) | Multiplet | H-5 | |

| ~6.4 (s) | Singlet | -NH₂ |

| ¹³C NMR | δ (ppm) | Assignment |

| ~150 | C-2 | |

| ~138 | C-6 | |

| ~135 | C-3 | |

| ~123 | C-4 | |

| ~118 | C-5 |

| Mass Spectrometry (EI) | m/z | Relative Intensity | Assignment |

| 112 | High | [M]⁺ | |

| 95 | Moderate | [M - NH₃]⁺ | |

| 85 | Moderate | [M - HCN]⁺ | |

| 69 | Moderate | [M - C₂H₂N]⁺ |

Note: The spectroscopic data presented is based on typical values for aminofluoropyridines and may vary depending on the solvent and experimental conditions. The provided ¹H NMR data is for the closely related isomer 2-Amino-3-fluoropyridine and serves as an illustrative example.[1]

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses.

Chemical Stability:

-

Acidic Conditions: The amino group of this compound is basic and will be protonated under acidic conditions to form the corresponding pyridinium salt. This can deactivate the ring towards electrophilic substitution but may activate it for certain nucleophilic reactions. Strong acidic conditions should be used with caution as they may lead to hydrolysis or other side reactions.

-

Basic Conditions: this compound is generally stable under mild basic conditions. However, strong bases may deprotonate the amino group, increasing its nucleophilicity.

-

Oxidizing and Reducing Agents: The amino group is susceptible to oxidation, and appropriate precautions should be taken when using oxidizing agents. The pyridine ring is generally resistant to reduction, but catalytic hydrogenation can reduce the ring under harsh conditions.

-

Hydrolytic Stability: Fluorinated aromatic compounds generally exhibit high hydrolytic stability.[3] The C-F bond in this compound is expected to be stable to hydrolysis under normal conditions.

Reactivity and Key Transformations

The reactivity of this compound is dictated by the electronic effects of the amino and fluoro substituents on the pyridine ring. The amino group acts as an activating, ortho-, para-director for electrophilic substitution (though the pyridine nitrogen is deactivating overall), while the fluorine atom is a deactivating, ortho-, para-director and a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Reactions at the Amino Group

The primary amino group is a versatile functional handle for various transformations:

-

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce further functionality.

-

Alkylation and Reductive Amination: The amino group can be alkylated with alkyl halides or undergo reductive amination with aldehydes and ketones in the presence of a reducing agent (e.g., sodium borohydride) to yield secondary or tertiary amines.

-

Diazotization (Sandmeyer-type Reactions): The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in the presence of a copper(I) catalyst.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position makes this position highly susceptible to nucleophilic attack. This is a key feature of the reactivity of this compound and is widely exploited in synthesis.

-

Synthesis of Pyrido[2,3-b]pyrazines: A significant application of this compound is in the synthesis of pyrido[2,3-b]pyrazines, a scaffold found in many biologically active molecules, including kinase inhibitors.[4] The reaction typically involves the condensation of this compound with a 1,2-dicarbonyl compound or its equivalent.

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the amination of a suitable dihalopyridine precursor. The following protocol is adapted from the synthesis of the isomeric 2-amino-3-fluoropyridine.[1]

Reaction: 2,3-Difluoropyridine + NH₃ → this compound

Materials:

-

2,3-Difluoropyridine

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Autoclave or sealed reaction vessel

Procedure:

-

In a high-pressure autoclave, combine 2,3-difluoropyridine (1 equivalent) and a significant excess of aqueous ammonia in ethanol.

-

Seal the vessel and heat the mixture to 120-140°C for 16-24 hours. The pressure will increase during the reaction.

-

After cooling to room temperature, carefully vent the autoclave.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Synthesis workflow for this compound.

Synthesis of 2-Aryl-pyrido[2,3-b]pyrazines

This protocol describes a general procedure for the synthesis of 2-aryl-pyrido[2,3-b]pyrazines from this compound and an α-ketoaldehyde, adapted from related multicomponent reactions.[1]

Reaction: this compound + Aryl-α-ketoaldehyde → 2-Aryl-pyrido[2,3-b]pyrazine

Materials:

-

This compound

-

Substituted aryl-α-ketoaldehyde (e.g., phenylglyoxal)

-

Ethanol

-

p-Toluenesulfonic acid (p-TSA) (catalyst)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 equivalent), the aryl-α-ketoaldehyde (1 equivalent), and ethanol.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 20 mol%).

-

Heat the reaction mixture to reflux for approximately 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-aryl-pyrido[2,3-b]pyrazine.

Synthesis of 2-Aryl-pyrido[2,3-b]pyrazines.

Role in Drug Development and Signaling Pathways

This compound is a privileged scaffold in drug discovery, primarily due to the favorable properties imparted by the fluoropyridine moiety. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[5] Derivatives of aminopyridines and the resulting pyridopyrazines have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and other diseases.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[6] Aminopyridine-based compounds have been developed as potent Aurora kinase inhibitors.[7] The this compound scaffold can be incorporated into molecules designed to bind to the ATP-binding pocket of Aurora kinases, thereby inhibiting their activity and leading to mitotic arrest and apoptosis in cancer cells.

Inhibition of the Aurora Kinase Signaling Pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, promoting cell proliferation, survival, and migration.[8] Mutations and overexpression of EGFR are common in various cancers. Aminopyrimidine and related heterocyclic scaffolds are core components of many EGFR inhibitors.[9] Derivatives of this compound can be designed to target the ATP-binding site of EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling.

Inhibition of the EGFR Signaling Pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism.[10] Hyperactivation of this pathway is a hallmark of many cancers. The development of PI3K inhibitors is a major focus of cancer drug discovery.[11] The this compound scaffold can serve as a foundation for the synthesis of molecules that target the various isoforms of PI3K, inhibiting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and thereby blocking the downstream signaling cascade.

Inhibition of the PI3K/Akt Signaling Pathway.

Conclusion

This compound is a versatile and valuable building block with a rich and tunable reactivity profile. Its stability under a range of conditions, coupled with the distinct reactivity of its amino and fluoro groups, makes it an important tool for the synthesis of complex heterocyclic systems. The insights provided in this guide, including detailed experimental considerations and its role in targeting key signaling pathways, are intended to facilitate its effective use in the design and development of next-generation pharmaceuticals and advanced materials. As research continues to uncover new applications and synthetic methodologies, the importance of this compound in the scientific community is poised to grow.

References

- 1. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 2. 2-Amino-3-fluoropyridine price,buy 2-Amino-3-fluoropyridine - chemicalbook [chemicalbook.com]

- 3. PI3K Isoform-Selective Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. reddit.com [reddit.com]

- 6. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US9637474B2 - Aurora A kinase inhibitor - Google Patents [patents.google.com]

- 8. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

3-Amino-2-fluoropyridine: A Technical Guide to Safe Handling and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Amino-2-fluoropyridine, a versatile building block in pharmaceutical and agrochemical research. Due to its unique chemical properties, understanding and implementing rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known hazards, recommended handling procedures, personal protective equipment, and emergency responses associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. While specific toxicity data for this compound is limited, data from the closely related compound 3-aminopyridine, along with information from various safety data sheets, indicates significant potential health risks. The primary hazards include acute oral toxicity, skin irritation, and serious eye irritation.

GHS Hazard Classification (Inferred):

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301 | Danger | Toxic if swallowed. |

| Acute Toxicity, Dermal | Category 3 | H311 | Danger | Toxic in contact with skin. |

| Skin Corrosion/Irritation | Category 2 | H315 | Warning | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Warning | Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335 | Warning | May cause respiratory irritation. |

Note: This classification is based on available data for 3-aminopyridine and related compounds and should be used as a guideline. A conservative approach to handling is strongly recommended.

Toxicological Data

Acute Toxicity Data for 3-Aminopyridine:

| Route of Exposure | Species | Value |

| Oral (LD50) | - | 100 mg/kg |

| Dermal (LD50) | - | 300 mg/kg |

| Inhalation (LC50) | - | 0.51 mg/l (4 h, dust/mist) |

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential when working with this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and fine dust.

-

Skin Protection: A flame-retardant, antistatic lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use and changed frequently.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) is necessary.

Engineering Controls

-

Ventilation: All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

General Handling Procedures

-

Avoid all direct contact with the substance.

-

Do not breathe dust, fumes, or vapors.

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Ensure containers are tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

-

The storage area should be locked and accessible only to authorized personnel.

-

Keep containers tightly sealed to prevent moisture absorption and contamination.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment, including respiratory protection. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for hazardous waste disposal. Clean the spill area thoroughly with a suitable decontaminating agent.

The following diagram outlines the logical steps for responding to an accidental spill.

Caption: A flowchart for responding to an accidental spill of this compound.

Potential Mechanism of Toxicity: A Signaling Pathway Perspective

Aminopyridines are known to be blockers of voltage-gated potassium (K+) channels.[4] This action is the likely mechanism of toxicity for this compound. By blocking these channels, the repolarization phase of the action potential in neurons is delayed, leading to an increased influx of calcium ions at the nerve terminal. This, in turn, enhances the release of neurotransmitters, which can lead to hyperexcitability of the nervous system, potentially causing symptoms such as tremors, convulsions, and in severe cases, respiratory distress.

The following diagram illustrates the proposed mechanism of action at a neuronal synapse.

Caption: A diagram illustrating the potential mechanism of neurotoxicity for this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or professional safety advice. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all applicable local, state, and federal regulations.

References

Commercial Suppliers of High-Purity 3-Amino-2-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity 3-Amino-2-fluoropyridine, a key building block in pharmaceutical and agrochemical research. This document offers a comparative summary of suppliers, detailed experimental protocols for its synthesis and analysis, and a visualization of a relevant biological pathway where this compound or its derivatives play a crucial role.

High-Purity this compound Supplier Overview

Sourcing high-purity this compound is critical for reproducible and reliable results in research and development. The following table summarizes key information from various commercial suppliers to aid in the selection of the most suitable source for your specific needs.

| Supplier | Purity Specification | Price (USD) | Available Quantities | Certificate of Analysis (COA) |

| Sigma-Aldrich | 95%[1] | $68.32 | 1 g | Available on product page |

| Chem-Impex | ≥ 98% (GC)[2] | $22.03[2] | 1 g[2] | Available upon request |

| Amerigo Scientific | 95%[3] | Contact for pricing | Not specified | Buyer assumes responsibility to confirm purity[3] |

| Pipzine Chemicals | Multiple grades available | Contact for pricing | Bulk orders available[4] | Provided with each batch[4] |

Note: Prices and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Experimental Protocols

Synthesis of this compound

The following protocol is a general laboratory-scale synthesis. Appropriate safety precautions, including the use of personal protective equipment and a fume hood, are mandatory.

Materials:

-

2-Fluoropyridine

-

Potassium nitrate (KNO₃)

-

Sulfuric acid (H₂SO₄), concentrated

-

Iron (Fe) powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Nitration of 2-Fluoropyridine:

-

Slowly add 2-fluoropyridine to a stirred, cooled (0-5 °C) solution of potassium nitrate in concentrated sulfuric acid.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-fluoro-3-nitropyridine.

-

-

Reduction of 2-Fluoro-3-nitropyridine:

-

In a round-bottom flask, suspend 2-fluoro-3-nitropyridine and iron powder in a mixture of ethanol and a saturated aqueous solution of ammonium chloride.

-

Heat the mixture to reflux and stir for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Quality Control: Purity Determination by Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for amine analysis (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

-

Carrier Gas: Helium or Nitrogen[5]

-

Injection Mode: Splitless[6]

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Detector Temperature: 280 °C

-

Flow Rate: 1.0 mL/min[6]

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL.

Analysis:

-

Inject 1 µL of the prepared sample into the GC.

-

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quality Control: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

A: 0.1% Formic acid in water.

-

B: 0.1% Formic acid in acetonitrile.

-

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase (50:50 water:acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

Analysis:

-

Inject 10 µL of the sample.

-

Purity is calculated based on the area percentage of the main peak.

Signaling Pathway and Experimental Workflow Visualization

Derivatives of this compound are of significant interest in drug discovery, particularly as kinase inhibitors. The following diagrams illustrate a simplified signaling pathway involving Aurora Kinase A and a general workflow for screening potential inhibitors.

Caption: Simplified Aurora Kinase A signaling pathway and the inhibitory action of a this compound derivative.

References

- 1. This compound 95 1597-33-7 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound Manufacturer & Supplier in China | CAS 367-30-6 | Properties, Applications, Safety Data [pipzine-chem.com]

- 5. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Amino-2-fluoropyridine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-fluoropyridine, a fluorinated heterocyclic amine, has emerged as a significant building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of a fluorine atom adjacent to an amino group on a pyridine ring, make it a valuable scaffold for the synthesis of novel compounds with diverse applications. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and physicochemical properties of this compound (CAS No. 1597-33-7). Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to serve as a practical resource for researchers in the field.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of a fluorinated building block that has garnered significant attention. The interplay between the electron-withdrawing fluorine atom and the electron-donating amino group on the pyridine scaffold creates a unique electronic environment, making it an attractive intermediate for the synthesis of a wide range of functional molecules.[1][2] This guide delves into the key aspects of this important chemical entity.

Discovery and Historical Context

Physicochemical and Spectral Data

A summary of the known physicochemical and spectral data for this compound is presented below. It is important to note that while some data is available from commercial suppliers, there is a scarcity of peer-reviewed literature detailing a complete characterization.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 1597-33-7 | [3][4][5] |

| Molecular Formula | C₅H₅FN₂ | [3] |

| Molecular Weight | 112.11 g/mol | |

| Appearance | Yellowish crystal / White to off-white solid | [2][7] |

| Density | 1.212 g/mL at 25 °C | |

| Refractive Index | n20/D 1.563 | |

| Solubility | Limited solubility in water; Soluble in dichloromethane and ethyl acetate. | [7] |

Note: Some physical properties like density and refractive index are reported by commercial suppliers and may require independent verification.

Spectral Data

¹H-NMR (D₂O): δ 7.588-7.602 (d, 1H), 7.202-7.254 (t, 1H), 6.576-6.618 (m, 1H).[6]

Mass Spectrum (MS): m/z 113.2 [M+H]⁺.[6]

Infrared (FTIR) Spectrum: An FTIR spectrum is available for reference on SpectraBase.[1]

Experimental Protocols: Synthesis of this compound

A contemporary and efficient synthesis of this compound is detailed in the Chinese patent CN105669539A. This two-step process starts from 2,3-difluoro-5-chloropyridine.

Step 1: Synthesis of 2-Amino-3-fluoro-5-chloropyridine

Reaction: 2,3-difluoro-5-chloropyridine reacts with aqueous ammonia in a sealed vessel under elevated temperature and pressure to yield 2-amino-3-fluoro-5-chloropyridine.

Experimental Protocol:

-

To a sealed reactor, add 2,3-difluoro-5-chloropyridine (1 equivalent).

-

Add aqueous ammonia (8-14 equivalents).

-

Heat the sealed mixture to 110-140 °C for 16-24 hours.

-

After cooling, the reaction mixture is worked up by extraction with an organic solvent.

-

The organic layer is dried and concentrated to yield the crude product.

-

Purification is achieved by recrystallization or slurrying in a suitable solvent like petroleum ether.

Reported Yield: Approximately 85%.[6]

Characterization of Intermediate (2-Amino-3-fluoro-5-chloropyridine):

-

¹H-NMR (DMSO-d₆): δ 7.778-7.785 (d, 1H), 7.577-7.609 (d, 1H), 6.442 (s, 2H).[6]

-

MS: m/z 147.1 [M+H]⁺.[6]

Step 2: Synthesis of this compound

Reaction: Catalytic hydrogenation of 2-amino-3-fluoro-5-chloropyridine removes the chloro group to afford the final product, this compound.

Experimental Protocol:

-

Dissolve 2-amino-3-fluoro-5-chloropyridine (1 equivalent) in methanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C).

-

The reaction is carried out under a hydrogen atmosphere.

-

Upon completion, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by extraction and subsequent crystallization.

Reported Yield: Approximately 90%.[6]

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound as described in the experimental protocols.

Caption: Two-step synthesis of this compound.

Applications and Future Outlook

This compound serves as a versatile intermediate in the synthesis of a variety of biologically active molecules and functional materials.

-

Pharmaceutical Development: It is a key building block for novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and for targeting neurological disorders.[2] The presence and position of the fluorine and amino groups can be critical for achieving desired potency and selectivity.

-

Agrochemicals: This compound is utilized in the development of advanced pesticides and herbicides, where the fluorinated pyridine moiety can enhance efficacy and modulate environmental persistence.[2]

-

Material Science: this compound is employed in the creation of specialized polymers and materials where its incorporation can lead to enhanced thermal stability and chemical resistance.[2]

The continued exploration of new synthetic methodologies and the application of this compound in the design of novel molecular architectures promise to further expand its utility in both academic research and industrial applications. Future work should focus on a more complete characterization of its physicochemical properties, including experimental determination of its pKa and a comprehensive analysis of its spectral data, including ¹³C-NMR.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 1597-33-7 | 3-Amino-2- fluoropyridine - Fluoropharm [fluoropharm.com]

- 5. 2-FLUOROPYRIDIN-3-AMINE | CAS 1597-33-7 [matrix-fine-chemicals.com]

- 6. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 7. This compound Manufacturer & Supplier in China | CAS 367-30-6 | Properties, Applications, Safety Data [pipzine-chem.com]

Theoretical Studies on the Electronic Properties of 3-Amino-2-fluoropyridine: A Technical Guide

Introduction: 3-Amino-2-fluoropyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the pyridine ring creates a unique electronic structure that governs its reactivity, intermolecular interactions, and potential biological activity.[1] Theoretical computational studies provide a powerful avenue for elucidating these electronic properties at the molecular level.

This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the electronic properties of this compound. It is intended for researchers, scientists, and drug development professionals interested in applying computational chemistry techniques to understand and predict the behavior of this and similar molecules. While specific experimental data for this compound is not yet widely published, this guide outlines the established protocols and the expected insights from such theoretical investigations, drawing parallels from studies on related pyridine derivatives.

Core Electronic Properties and Their Significance

A thorough theoretical investigation of this compound would focus on several key electronic properties that dictate its chemical behavior.

Table 1: Key Electronic Properties and Their Significance

| Property | Significance |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability.[2] A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is crucial for predicting how the molecule will interact with other molecules and biological targets.[3] |

| Natural Bond Orbital (NBO) Analysis | NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer (hyperconjugation) interactions. It helps to understand the delocalization of electron density and the stability of the molecule arising from these interactions.[4][5] |

| Mulliken Atomic Charges | This analysis partitions the total electron density among the atoms in the molecule, providing a measure of the partial charge on each atom. This information is useful for understanding the molecule's polarity and electrostatic interactions. |

| Dipole Moment | The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and its ability to engage in dipole-dipole interactions. |

Experimental Protocols: Computational Methodologies

The following section details the typical computational protocols used to investigate the electronic properties of pyridine derivatives. These methods are directly applicable to the study of this compound.

1. Geometry Optimization:

-

Objective: To find the lowest energy (most stable) conformation of the molecule.

-

Methodology: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[6] The B3LYP hybrid functional is a common choice.

-

Basis Set: A basis set such as 6-311++G(d,p) is typically employed to provide a good description of the electronic structure.

-

Software: The Gaussian suite of programs is a standard tool for these calculations.[6]

-

Procedure:

-

The initial structure of this compound is built using a molecular editor.

-

A geometry optimization calculation is performed using the chosen DFT method and basis set.

-

The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.

-

2. Frontier Molecular Orbital (HOMO-LUMO) Analysis:

-

Objective: To determine the energies of the HOMO and LUMO and their spatial distribution.

-

Methodology: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.

-

Procedure:

-

Following geometry optimization, the energies of all molecular orbitals are calculated.

-

The highest energy occupied orbital (HOMO) and the lowest energy unoccupied orbital (LUMO) are identified.

-

The energy gap is calculated as E_gap = E_LUMO - E_HOMO.

-

The spatial distributions of the HOMO and LUMO are visualized to understand where electron donation and acceptance are most likely to occur.

-

3. Molecular Electrostatic Potential (MEP) Analysis:

-

Objective: To visualize the charge distribution and identify reactive sites.

-

Methodology: The MEP is calculated on the optimized molecular geometry.

-

Procedure:

-

A single-point energy calculation is performed on the optimized structure.

-

The MEP is calculated and mapped onto the electron density surface of the molecule.

-

The resulting map is color-coded, typically with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic).

-

4. Natural Bond Orbital (NBO) Analysis:

-

Objective: To analyze intramolecular charge transfer and hyperconjugative interactions.

-

Methodology: NBO analysis is performed on the optimized geometry.

-

Procedure:

-

The NBO program, often integrated with the Gaussian software package, is used.

-

The analysis provides information on donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

-

The stabilization energy (E(2)) associated with these interactions is calculated, with higher values indicating stronger interactions.[5]

-

Data Presentation: Expected Quantitative Results

While specific data for this compound requires dedicated calculations, the following tables illustrate how the quantitative results from such a study would be presented.

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy (eV) | Calculated Value |